Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide is a chemical compound with the molecular formula C12H20N4O4 It is known for its unique structure, which includes two pyrrolidine rings and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide typically involves the reaction of 2-methyl-5-oxopyrrolidine-1-acetic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide
- 2-Methyl-5-oxo-1-pyrrolidineacetic acid hydrazide
Uniqueness
Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
70821-50-0 |
---|---|
Molecular Formula |
C14H22N4O4 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-(2-methyl-5-oxopyrrolidin-1-yl)-N'-[2-(2-methyl-5-oxopyrrolidin-1-yl)acetyl]acetohydrazide |
InChI |
InChI=1S/C14H22N4O4/c1-9-3-5-13(21)17(9)7-11(19)15-16-12(20)8-18-10(2)4-6-14(18)22/h9-10H,3-8H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
BZPVVXCRPZQTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)N1CC(=O)NNC(=O)CN2C(CCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.